![molecular formula C7H13N3O2 B2732248 (5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione CAS No. 2567489-61-4](/img/structure/B2732248.png)
(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione
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Overview
Description
The compound seems to be a derivative of 2-aminoethylamine, which is a type of organic compound containing both an amine and an alcohol functional group . These types of compounds are often used in the production of various pharmaceuticals and industrial chemicals .
Synthesis Analysis
While specific synthesis methods for “(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione” were not found, similar compounds such as those derived from tris-(2-aminoethyl)amine (TREN) have been synthesized using metal complexes . Another method involves the reaction of amines with acid halides to form substituted amides .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using techniques such as IR, 1H and 13C NMR, and elemental analysis .Chemical Reactions Analysis
Amines, due to their unshared electron pair, can act as both bases and nucleophiles . They can react with acids to form ammonium salts, with acid halides to form substituted amides, and with aldehydes or ketones to form a reaction product .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, solubility, and boiling point have been reported .Scientific Research Applications
- Application : It is widely used in coordination chemistry and catalysis due to its ability to bind to metal ions, influencing their reactivity and stability .
- Application : Researchers investigate its binding affinity for chloride and hydrogen sulfate ions, potentially leading to applications in anion recognition and sensing .
Chelating Ligand for Transition Metals
Anion Receptor for Chloride and Hydrogen Sulfate
Metallomesogens and Coordination Complexes
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-2-5-6(11)10(4-3-8)7(12)9-5/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJAXGKZQCIAJF-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(C(=O)N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione |
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